molecular formula C18H8Cl2N4O3 B14541680 6,13-dichloro-2-nitro-14H-quinoxalino[2,3-b]phenoxazine CAS No. 62231-15-6

6,13-dichloro-2-nitro-14H-quinoxalino[2,3-b]phenoxazine

Cat. No.: B14541680
CAS No.: 62231-15-6
M. Wt: 399.2 g/mol
InChI Key: WNOJCWGXXWXZAD-UHFFFAOYSA-N
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Description

6,13-dichloro-2-nitro-14H-quinoxalino[2,3-b]phenoxazine is a complex heterocyclic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups such as nitro and chloro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,13-dichloro-2-nitro-14H-quinoxalino[2,3-b]phenoxazine typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the condensation of isatin with o-phenylenediamine, followed by nitration and chlorination reactions. The use of catalysts such as Brønsted acids (e.g., acetic, formic, or hydrochloric acid) is common in these reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation and nanoparticles to enhance reaction efficiency and yield. For instance, copper-doped CdS nanoparticles have been proposed for reactions involving substituted isatins and o-phenylenediamine . Cerium (IV) oxide nanoparticles have also shown effectiveness in similar reactions, leading to high yields in aqueous media .

Chemical Reactions Analysis

Types of Reactions

6,13-dichloro-2-nitro-14H-quinoxalino[2,3-b]phenoxazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require elevated temperatures or pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of substituted quinoxalino[2,3-b]phenoxazine derivatives.

Scientific Research Applications

6,13-dichloro-2-nitro-14H-quinoxalino[2,3-b]phenoxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,13-dichloro-2-nitro-14H-quinoxalino[2,3-b]phenoxazine involves its interaction with specific molecular targets and pathways. The nitro and chloro groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects through the inhibition of specific enzymes or the disruption of cellular processes, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Indolo[2,3-b]quinoxalines: These compounds share a similar quinoxaline core and exhibit comparable biological activities.

    Phenoxazines: Compounds with a phenoxazine core structure, which also show potential in medicinal chemistry and materials science.

Uniqueness

6,13-dichloro-2-nitro-14H-quinoxalino[2,3-b]phenoxazine is unique due to the presence of both nitro and chloro substituents, which enhance its reactivity and potential applications. Its structural complexity and functional group diversity make it a valuable compound for various research and industrial applications.

Properties

CAS No.

62231-15-6

Molecular Formula

C18H8Cl2N4O3

Molecular Weight

399.2 g/mol

IUPAC Name

6,13-dichloro-2-nitro-14H-quinoxalino[2,3-b]phenoxazine

InChI

InChI=1S/C18H8Cl2N4O3/c19-13-15-16(22-10-4-2-1-3-9(10)21-15)14(20)18-17(13)23-11-7-8(24(25)26)5-6-12(11)27-18/h1-7,23H

InChI Key

WNOJCWGXXWXZAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C4C(=C(C3=N2)Cl)OC5=C(N4)C=C(C=C5)[N+](=O)[O-])Cl

Origin of Product

United States

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